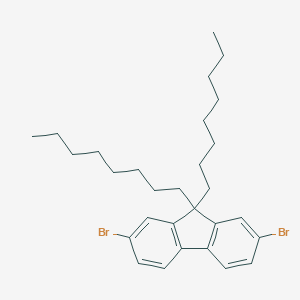

9,9-Dioctyl-2,7-dibromofluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

286438-50-4 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60410565 | |

| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198964-46-4 | |

| Record name | 9,9-Dioctyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 9,9-Dioctyl-2,7-dibromofluorene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dioctyl-2,7-dibromofluorene is a key building block in the synthesis of advanced organic electronic materials. Its unique molecular architecture, featuring a rigid fluorene (B118485) core functionalized with two bromine atoms and long, solubilizing octyl chains, makes it an essential monomer for the creation of high-performance conjugated polymers. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications in organic electronics.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, providing a comprehensive overview of its key characteristics.

| Property | Value | Reference |

| CAS Number | 198964-46-4 | [1][2][3][4][5] |

| Molecular Formula | C29H40Br2 | [2][3] |

| Molecular Weight | 548.44 g/mol | [2][3][5][6] |

| Appearance | White to light brown solid | [1][5] |

| Melting Point | 59-63 °C | [1][5] |

| Boiling Point | 120°C/1mmHg | [2] |

| Solubility | Soluble in common organic solvents | [7] |

| Purity | 96% - 98% | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of 2,7-dibromofluorene. The following protocol is a representative example of the synthetic procedure.

Experimental Protocol

Materials:

-

2,7-Dibromofluorene

-

Potassium hydroxide (B78521) (KOH)

-

Aliquat 336 (phase transfer catalyst)

-

n-Octyl bromide

Procedure: [6]

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, a solution of potassium hydroxide (50% w/w) and Aliquat 336 is prepared.

-

2,7-Dibromofluorene is added to the stirred solution.

-

The resulting suspension is heated to 85°C.

-

n-Octyl bromide is added dropwise to the heated suspension.

-

The reaction mixture is stirred at 85°C overnight.

-

After cooling to room temperature, dichloromethane is added to the reaction mixture to extract the product.

-

The organic phase is then separated, washed, dried, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved through recrystallization or column chromatography.

Applications in Organic Electronics

This compound is a crucial monomer in the synthesis of polyfluorene-based conjugated polymers. These polymers are widely utilized in a variety of organic electronic devices due to their excellent charge transport properties and high photoluminescence quantum yields.

Key Applications:

-

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes derived from this monomer are used as the emissive layer in OLEDs, particularly for blue light emission.[1][4][5][8]

-

Organic Photovoltaics (OPVs): It serves as a building block for donor-acceptor type copolymers used in the active layer of organic solar cells.[1][4][5][8]

-

Organic Field-Effect Transistors (OFETs): The resulting polymers exhibit good charge carrier mobility, making them suitable for the semiconductor channel in OFETs.[1][4][8]

The versatility of this compound stems from its ability to undergo various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the precise tuning of the resulting polymer's electronic and optical properties.[5][8]

Experimental Workflow: Polymer Synthesis

The following diagram illustrates a typical workflow for the synthesis of a polyfluorene derivative using this compound via a Suzuki coupling reaction.

Caption: Workflow for Polyfluorene Synthesis via Suzuki Coupling.

Logical Relationship: Structure to Function

The molecular structure of this compound directly influences the properties and performance of the resulting polymers. The diagram below outlines these key structure-function relationships.

References

- 1. This compound | 198964-46-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 96 198964-46-4 [sigmaaldrich.com]

- 4. This compound , 97% , 198964-46-4 - CookeChem [cookechem.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. lookchem.com [lookchem.com]

physical properties of 9,9-Dioctyl-2,7-dibromofluorene

An In-depth Technical Guide to the Physical Properties of 9,9-Dioctyl-2,7-dibromofluorene

Introduction

This compound is a fluorene (B118485) derivative that serves as a crucial building block in the synthesis of advanced organic electronic materials.[1] Its molecular structure is distinguished by a fluorene core, which provides rigidity and desirable electronic properties. The two bromine atoms at the 2 and 7 positions act as reactive sites for polymerization, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.[1][2] Furthermore, the two long n-octyl chains at the 9-position are critical for enhancing the material's solubility in common organic solvents, which is essential for solution-based processing of organic electronic devices.[1] This improved processability allows for the formation of uniform thin films required for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4] This document provides a comprehensive overview of the core , along with relevant experimental protocols and reaction pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its application in materials science and drug development.

| Property | Value |

| Appearance | White to almost white solid/powder.[3] |

| Molecular Formula | C₂₉H₄₀Br₂[5][6] |

| Molecular Weight | 548.44 g/mol [3] |

| Melting Point | 59-63 °C[3][4] |

| Boiling Point | 567.2 ± 43.0 °C (Predicted)[3] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted)[3] |

| UV-Vis Absorption (λmax) | 280 nm (in CH₂Cl₂)[3][4] |

| Storage Temperature | Room temperature, sealed in a dry environment.[3] |

| Solubility | Soluble in common organic solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂).[3][7] |

| CAS Number | 198964-46-4[2][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of 2,7-dibromofluorene. The following is a representative protocol:

-

Reaction Setup : A 3-liter, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Initial Reagents : 2,7-Dibromofluorene (320 g) is added to the flask along with a 50% (w/w) potassium hydroxide (B78521) (KOH) solution (1 L) and Aliquat 336 (3 ml), which acts as a phase-transfer catalyst.[5]

-

Heating : The suspension is heated to 85°C with stirring.[5]

-

Addition of Alkylating Agent : N-octylbromide (500 ml) is added dropwise to the heated mixture through the dropping funnel. This results in a two-phase system.[5]

-

Reaction : The reaction is stirred overnight at 85°C.[5]

-

Workup : After cooling to room temperature, dichloromethane (500 ml) is added to the reaction mixture to extract the product.[5] The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification : The crude product is typically purified by column chromatography or recrystallization to obtain pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. A typical ¹H NMR spectrum in CDCl₃ would show characteristic peaks for the aromatic protons on the fluorene core and the aliphatic protons of the octyl chains.[2][8]

-

Melting Point Determination : The melting point is determined using a standard melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

-

UV-Visible (UV-Vis) Spectroscopy : To determine the maximum absorption wavelength (λmax), a dilute solution of the compound in a suitable solvent (e.g., CH₂Cl₂) is prepared. The absorbance of the solution is then measured over a range of wavelengths using a UV-Vis spectrophotometer.[3][4]

-

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9][10] It can be used to study the melting behavior and other phase transitions of the material. In a typical experiment, a small amount of the sample is sealed in a pan and heated at a constant rate (e.g., 10 °C/min), and the heat flow is recorded as a function of temperature.[11]

Key Reaction Pathway: Suzuki Coupling Polymerization

This compound is a key monomer for synthesizing polyfluorene derivatives through Suzuki coupling. This reaction involves the palladium-catalyzed coupling of the dibromo-functionalized monomer with a diboronic acid or ester comonomer. The resulting polymers are highly conjugated and exhibit interesting photophysical properties, making them suitable for use in OLEDs.[2]

Caption: Suzuki coupling polymerization of this compound.

Applications in Research and Development

The unique combination of a conjugated fluorene core and solubilizing alkyl chains makes this compound a versatile building block for a variety of applications:

-

Organic Light-Emitting Diodes (OLEDs) : It is a precursor to polyfluorenes, which are known for their efficient blue electroluminescence, a crucial component for full-color displays and solid-state lighting.[2]

-

Organic Photovoltaics (OPVs) : Polymers derived from this monomer can be used as donor materials in the active layer of organic solar cells.

-

Organic Field-Effect Transistors (OFETs) : The high charge carrier mobility of polyfluorenes makes them suitable for use in the semiconductor channel of OFETs.[3][4]

-

Pharmaceutical Intermediates : While primarily used in materials science, its chemical structure may also serve as a scaffold for the synthesis of novel pharmaceutical compounds.[3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. This compound , 97% , 198964-46-4 - CookeChem [cookechem.com]

- 4. This compound | 198964-46-4 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. 2,7-Dibromo-9,9-di-n-octylfluorene | C29H40Br2 | CID 5215321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 20.210.105.67 [20.210.105.67]

- 8. This compound(198964-46-4) 1H NMR [m.chemicalbook.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 9,9-Dioctyl-2,7-dibromofluorene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Dioctyl-2,7-dibromofluorene, a key building block in the development of organic electronics and advanced materials. Understanding the solubility of this compound is critical for its synthesis, purification, and processing into functional devices. While precise quantitative solubility data is not extensively available in public literature, this guide synthesizes the existing qualitative information and provides a detailed experimental protocol for its determination.

Core Executive Summary

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of two octyl chains at the 9-position significantly enhances its solubility in common organic solvents, a crucial property for solution-based processing techniques. The bromine atoms at the 2 and 7 positions serve as reactive sites for polymerization. This guide summarizes the qualitative solubility of this compound and presents a standardized methodology for quantitative solubility assessment.

Solubility Data

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Moderately Soluble[1] |

| Chloroform | CHCl₃ | Chlorinated | Moderately Soluble[1] |

| Toluene | C₇H₈ | Aromatic | Moderately Soluble[1] |

| Water | H₂O | Polar Protic | Insoluble[1] |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane, Chloroform, Toluene)

-

Scintillation vials or test tubes with secure caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The exact amount should be more than what is expected to dissolve.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The mixture should be continuously agitated during this time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and filter the supernatant into a clean, pre-weighed volumetric flask to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the flask again. The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Spectroscopic/Chromatographic Method (Alternative):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of the saturated solution.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the mass of the dissolved solute and the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9,9-Dioctyl-2,7-dibromofluorene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9,9-Dioctyl-2,7-dibromofluorene. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents a summary of expected NMR data, a detailed experimental protocol for its synthesis, and a standard procedure for NMR sample preparation and analysis.

Core Data Presentation

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in this compound. These values are based on typical spectral data for fluorene (B118485) derivatives and long-chain alkyl groups.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 2H | Aromatic-H (H-3, H-6) |

| ~7.45 | d | 2H | Aromatic-H (H-4, H-5) |

| ~7.40 | s | 2H | Aromatic-H (H-1, H-8) |

| ~1.95 | m | 4H | α-CH₂ of octyl |

| ~1.10 | m | 20H | -(CH₂)₅- of octyl |

| ~0.80 | t | 6H | -CH₃ of octyl |

| ~0.60 | m | 4H | β-CH₂ of octyl |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-9 |

| ~140 | C-2, C-7 (C-Br) |

| ~130 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~120 | Quaternary Aromatic C |

| ~55 | C-9a, C-4b |

| ~40 | α-CH₂ of octyl |

| ~32 | -(CH₂)₅- of octyl |

| ~30 | -(CH₂)₅- of octyl |

| ~29 | -(CH₂)₅- of octyl |

| ~24 | β-CH₂ of octyl |

| ~23 | -(CH₂)₅- of octyl |

| ~14 | -CH₃ of octyl |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the alkylation of 2,7-dibromofluorene (B93635).[1]

Materials:

-

2,7-Dibromofluorene

-

Potassium hydroxide (B78521) (KOH)

-

Aliquat 336 (phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer with heating mantle

Procedure:

-

To a solution of 2,7-dibromofluorene (1 equivalent) in toluene, add powdered potassium hydroxide (10 equivalents) and a catalytic amount of Aliquat 336.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Add 1-bromooctane (2.5 equivalents) dropwise to the reaction mixture over a period of 30 minutes.

-

Maintain the reaction at 70-80 °C and continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add deionized water to quench the reaction and dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381) or a hexane/dichloromethane gradient as the eluent to yield this compound as a white to off-white solid.

NMR Sample Preparation and Analysis

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Accurately weigh approximately 10-20 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

NMR Spectrometer Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: -10 to 220 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both spectra.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR characterization.

References

Unveiling the Photophysical Properties of 9,9-Dioctyl-2,7-dibromofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the UV-Vis absorption and photoluminescence characteristics of 9,9-Dioctyl-2,7-dibromofluorene, a key building block in the synthesis of advanced organic electronic materials. Due to the limited availability of published, peer-reviewed quantitative photophysical data for the monomer, this guide also includes relevant data for the corresponding polymer, poly(9,9-dioctylfluorene) (PFO), to provide a comparative context for researchers. Furthermore, detailed experimental protocols are provided to enable the acquisition of precise photophysical data for the monomer.

Core Photophysical Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the known information and provides data for the closely related poly(9,9-dioctylfluorene) for reference.

| Parameter | This compound | Poly(9,9-dioctylfluorene) (PFO) | Solvent |

| UV-Vis Absorption | |||

| Absorption Maximum (λ_max) | ~280 nm | ~380-390 nm | Dichloromethane (CH2Cl2) / Toluene |

| Molar Absorptivity (ε) | Data not available | Data not available | |

| Photoluminescence | |||

| Emission Maximum (λ_em) | Data not available | ~410-435 nm (blue emission)[1] | Toluene |

| Photoluminescence Quantum Yield (Φ_PL) | Data not available | Up to 0.87[1] | Toluene |

| Fluorescence Lifetime (τ) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and photoluminescence spectroscopy for this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, Toluene)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the linear range of absorbance.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Use a quartz cuvette filled with the pure solvent as a reference to record the baseline.

-

-

Measurement:

-

Rinse the sample cuvette with the solution to be measured.

-

Fill the sample cuvette with the most dilute solution and place it in the sample holder.

-

Record the absorption spectrum.

-

Repeat the measurement for all the prepared solutions of different concentrations.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε). A plot of absorbance versus concentration should be linear, and the slope will be equal to ε.

-

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum, photoluminescence quantum yield, and fluorescence lifetime of this compound.

Materials and Equipment:

-

This compound solution (prepared as for UV-Vis)

-

Spectrofluorometer

-

Quartz cuvettes (four-sided polished for fluorescence)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_PL = 0.54)

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure:

-

Emission Spectrum:

-

Place the cuvette with the sample solution in the spectrofluorometer.

-

Set the excitation wavelength (λ_ex) at the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Scan a range of emission wavelengths (e.g., from λ_ex + 10 nm to 800 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Photoluminescence Quantum Yield (Relative Method):

-

Prepare a solution of the sample and a solution of the quantum yield standard with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption of both the sample and the standard at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of both the sample and the standard, ensuring the excitation wavelength and all instrument settings are identical.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield (Φ_s) of the sample can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated emission intensities of the sample and the reference.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference.

-

-

-

Fluorescence Lifetime:

-

Use a TCSPC system.

-

Excite the sample at its λ_max with a pulsed laser source.

-

Collect the fluorescence decay profile at the emission maximum (λ_em).

-

Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τ).

-

Experimental Workflow

The following diagram illustrates the logical workflow for the photophysical characterization of this compound.

Caption: Experimental workflow for photophysical characterization.

This comprehensive guide provides researchers with the necessary background and detailed protocols to thoroughly investigate the UV-Vis absorption and photoluminescence properties of this compound. The provided data for the corresponding polymer serves as a valuable benchmark for such studies.

References

Theoretical Insights into 9,9-Dioctyl-2,7-dibromofluorene: A DFT Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dioctyl-2,7-dibromofluorene is a key building block in the synthesis of conjugated polymers, which are integral to the development of advanced organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its unique molecular structure, featuring a fluorene (B118485) core functionalized with two bromine atoms and long alkyl chains, provides a combination of high charge carrier mobility, good solution processability, and efficient blue electroluminescence in its polymeric forms.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful computational tools to predict and understand the electronic structure, molecular geometry, and optical properties of such molecules before their synthesis and incorporation into larger systems. This whitepaper provides a comprehensive overview of the theoretical framework for conducting DFT studies on this compound, outlining common computational methodologies and presenting the expected theoretical data.

Core Molecular Properties

While specific theoretical studies dedicated solely to this compound are not extensively detailed in publicly available literature, its fundamental properties are well-documented.

| Property | Value |

| Molecular Formula | C₂₉H₄₀Br₂ |

| Molecular Weight | 548.44 g/mol |

| CAS Number | 198964-46-4 |

| Appearance | White solid |

| Melting Point | 59-63 °C |

Theoretical Computational Methodology: A Practical Protocol

Theoretical investigations into the properties of this compound would typically employ a combination of DFT and TD-DFT calculations. The following protocol outlines a standard approach used for similar fluorene-based molecules.

Geometry Optimization

The first step involves optimizing the ground-state molecular geometry. This is crucial as the electronic properties are highly dependent on the molecule's three-dimensional structure.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly chosen for its balance of accuracy and computational cost in organic molecules.

-

Basis Set: The 6-31G(d) or a larger basis set like 6-311+G(d,p) is typically used to provide a good description of the electronic structure, including polarization functions on heavy atoms and diffuse functions to account for non-covalent interactions.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints to find the lowest energy conformation.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties Calculation

Once the geometry is optimized, the electronic properties can be calculated. This provides insights into the molecule's charge transport characteristics.

-

Method: DFT using the same functional and basis set as in the geometry optimization.

-

Key Parameters:

-

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ionization potential and the ability to donate an electron.

-

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron affinity and the ability to accept an electron.

-

HOMO-LUMO Gap: A critical parameter that provides an estimate of the molecule's electronic excitation energy and its kinetic stability.

-

Optical Properties Simulation

The absorption and emission properties are investigated using Time-Dependent DFT (TD-DFT), which calculates the electronic excited states.

-

Method: TD-DFT.

-

Functional/Basis Set: The same functional and basis set from the ground-state calculations are typically used.

-

Procedure:

-

Perform a TD-DFT calculation on the optimized ground-state geometry.

-

Calculate the energies of the first few singlet excited states and their corresponding oscillator strengths.

-

The calculated excitation with the highest oscillator strength corresponds to the main absorption peak (λ_max) in the UV-Vis spectrum.

-

Logical Workflow for DFT Analysis

The following diagram illustrates the logical progression of a typical DFT study on a molecule like this compound.

Conclusion

DFT and TD-DFT studies provide an invaluable theoretical framework for understanding the fundamental electronic and optical properties of this compound. By following a systematic computational protocol, researchers can gain predictive insights into molecular geometry, frontier molecular orbital energies, and spectroscopic behavior. This theoretical data is essential for the rational design and synthesis of novel fluorene-based polymers with tailored properties for advanced applications in organic electronics and drug development. While specific, published DFT data for this exact monomer is scarce, the methodologies outlined here represent the standard, accepted approach for generating such crucial theoretical insights.

Unveiling the Molecular Architecture of 9,9-Dioctyl-2,7-dibromofluorene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 9,9-Dioctyl-2,7-dibromofluorene, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed structural data, experimental methodologies, and a visualization of its application in polymer synthesis.

Core Molecular Structure and Conformation

This compound, with the chemical formula C₂₉H₄₀Br₂, is a derivative of fluorene (B118485), a polycyclic aromatic hydrocarbon. The molecule is characterized by a central fluorene core with two bromine atoms attached at the 2 and 7 positions and two octyl chains at the 9 position. These structural features are pivotal to its physical and electronic properties.

The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the synthesis of conjugated polymers. The long octyl chains enhance the molecule's solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

The precise three-dimensional arrangement of the atoms has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number 298382, provides a detailed insight into the molecule's bond lengths, bond angles, and dihedral angles.

Quantitative Structural Data

The following tables summarize the key intramolecular distances and angles for the non-hydrogen atoms of this compound, as determined by X-ray crystallography.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br1 | C2 | 1.905 (3) |

| Br2 | C7 | 1.906 (3) |

| C9 | C10 | 1.517 (4) |

| C9 | C11 | 1.518 (4) |

| C9 | C12 | 1.543 (4) |

| C9 | C20 | 1.540 (4) |

| C1 | C2 | 1.381 (4) |

| C2 | C3 | 1.385 (4) |

| C3 | C4 | 1.386 (4) |

| C4 | C11 | 1.393 (4) |

| C5 | C6 | 1.382 (4) |

| C6 | C7 | 1.383 (4) |

| C7 | C8 | 1.384 (4) |

| C8 | C10 | 1.392 (4) |

| C10 | C11 | 1.470 (4) |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C10 | C9 | C11 | 102.5 (2) |

| C10 | C9 | C12 | 112.1 (2) |

| C11 | C9 | C12 | 112.5 (2) |

| C10 | C9 | C20 | 111.4 (2) |

| C11 | C9 | C20 | 111.9 (2) |

| C12 | C9 | C20 | 106.3 (2) |

| C1 | C2 | Br1 | 119.8 (2) |

| C3 | C2 | Br1 | 120.5 (2) |

| C6 | C7 | Br2 | 120.3 (2) |

| C8 | C7 | Br2 | 119.9 (2) |

| C9 | C10 | C11 | 109.2 (2) |

| C9 | C11 | C10 | 109.1 (2) |

Table 3: Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C11 | C10 | C9 | C12 | -93.8 (3) |

| C11 | C10 | C9 | C20 | 149.3 (3) |

| C10 | C11 | C9 | C12 | 93.9 (3) |

| C10 | C11 | C9 | C20 | -149.2 (3) |

| C9 | C12 | C13 | C14 | 178.6 (3) |

| C9 | C20 | C21 | C22 | 179.1 (3) |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the alkylation of 2,7-dibromofluorene.

Materials:

-

2,7-Dibromofluorene

-

1-Bromooctane

-

Potassium hydroxide (B78521) (KOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

Procedure:

-

A mixture of 2,7-dibromofluorene, potassium hydroxide, and a phase-transfer catalyst in toluene is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

The mixture is heated to reflux.

-

1-Bromooctane is added dropwise to the refluxing mixture.

-

The reaction is continued at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is washed with water to remove inorganic salts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) to yield pure this compound as a white solid.

Single-Crystal X-ray Diffraction

The determination of the molecular structure was accomplished through single-crystal X-ray diffraction analysis.

Crystal Growth:

-

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in a suitable organic solvent system, such as a mixture of dichloromethane (B109758) and hexane.

Data Collection and Structure Refinement:

-

A suitable single crystal was mounted on a goniometer head.

-

X-ray diffraction data were collected at a controlled temperature (typically 100-150 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The collected diffraction data were processed to yield a set of structure factors.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Application in Polymer Synthesis: Suzuki Coupling Workflow

This compound is a key monomer in the synthesis of polyfluorene-based conjugated polymers, which are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The Suzuki coupling reaction is a powerful method for this polymerization.

Caption: Suzuki coupling polymerization workflow for the synthesis of Polyfluorene (PFO).

synthesis route for 9,9-Dioctyl-2,7-dibromofluorene from 2,7-dibromofluorene

This in-depth technical guide provides a comprehensive overview of the synthesis route for 9,9-Dioctyl-2,7-dibromofluorene, a key building block in the development of organic electronics, particularly for polymer semiconductors used in light-emitting diodes and organic photovoltaics.[1] The primary and most established method for this conversion is the dialkylation of 2,7-dibromofluorene (B93635) with 1-bromooctane (B94149). This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which is highly effective for the C-alkylation of fluorene (B118485) derivatives.[2]

Reaction Principle

The synthesis proceeds via the deprotonation of the acidic C9 proton of 2,7-dibromofluorene by a strong base, followed by nucleophilic substitution with 1-bromooctane. The pKa of the C9 proton in 2,7-dibromofluorene is estimated to be around 21-22, making it susceptible to deprotonation by a concentrated base like potassium hydroxide (B78521) or sodium hydroxide.[2] The use of a phase-transfer catalyst is crucial to facilitate the transport of the hydroxide or fluorenyl anion between the aqueous and organic phases, thus enabling the reaction to proceed efficiently.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for a typical synthesis of this compound from 2,7-dibromofluorene.

| Parameter | Value | Unit | Notes | Reference |

| Reactants | ||||

| 2,7-Dibromofluorene | 320 | g | Starting material. | [4][5] |

| 1-Bromooctane | 500 | mL | Alkylating agent. | [4][5] |

| Reagents | ||||

| Potassium Hydroxide (KOH) Solution | 1 | L | 50% (w/w) aqueous solution, acts as the base. | [4][5] |

| Aliquat 336 | 3 | mL | Phase-transfer catalyst. | [4][5] |

| Dichloromethane | 500 | mL | Used during workup for extraction. | [4][5] |

| Reaction Conditions | ||||

| Temperature | 85 | °C | Reaction temperature. | [4][5] |

| Reaction Time | Overnight | - | Duration of the reaction at 85°C. | [4][5] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[4][5]

Materials:

-

2,7-Dibromofluorene

-

1-Bromooctane (n-octylbromide)

-

Potassium Hydroxide (KOH)

-

Aliquat 336

-

Dichloromethane

-

Deionized Water

-

3 L three-necked round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

Procedure:

-

Reaction Setup: A 3 L three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charging: 2,7-Dibromofluorene (320 g) is added to the flask, followed by a 50% (w/w) aqueous solution of potassium hydroxide (1 L) and Aliquat 336 (3 ml).[4][5]

-

Heating: The resulting suspension is heated to 85°C with vigorous stirring.[4][5]

-

Addition of Alkylating Agent: Once the reaction mixture reaches 85°C, 1-bromooctane (500 ml) is added dropwise through the dropping funnel. The addition rate should be controlled to maintain the reaction temperature. A two-phase system will form.[4][5]

-

Reaction: After the complete addition of 1-bromooctane, the reaction mixture is stirred vigorously at 85°C overnight.[4][5]

-

Workup:

-

The reaction mixture is allowed to cool to room temperature.

-

Dichloromethane (500 ml) is added to the flask to dissolve the organic product.[4][5]

-

The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane.

-

The combined organic layers are washed with water to remove any remaining KOH and catalyst.

-

The organic solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield pure this compound as a solid.

Visualizations

Reaction Scheme:

Caption: Chemical transformation of 2,7-dibromofluorene to the target product.

Experimental Workflow:

References

An In-depth Technical Guide to the Electrochemical Characterization of 9,9-Dioctyl-2,7-dibromofluorene and its Resulting Polymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characterization of 9,9-Dioctyl-2,7-dibromofluorene, a key building block in the synthesis of advanced organic electronic materials. While direct experimental electrochemical data for the monomer is not extensively available in published literature, this guide presents a detailed analysis of the electrochemical properties of its widely studied polymer, poly(9,9-dioctylfluorene) (PFO). Understanding the electrochemical behavior of PFO provides crucial insights into the electronic characteristics that can be expected from materials derived from the this compound monomer.

Introduction to this compound

This compound is an organic compound that serves as a fundamental monomer for the synthesis of various conjugated polymers. Its fluorene (B118485) core provides a rigid and planar structure that facilitates π-electron delocalization, a key property for organic semiconductors. The long octyl chains at the 9-position enhance the solubility of the resulting polymers in common organic solvents, enabling solution-based processing for device fabrication. The bromine atoms at the 2 and 7 positions provide reactive sites for polymerization reactions, most commonly Suzuki and Stille coupling reactions, to form high-molecular-weight polymers. These polymers are extensively used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Electrochemical Properties of Poly(9,9-dioctylfluorene) (PFO)

The electrochemical properties of conjugated polymers derived from this compound, such as PFO, are critical for determining their performance in electronic devices. Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of these materials and to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels govern charge injection and transport in devices.

Data Presentation

The following table summarizes the key electrochemical data for poly(9,9-dioctylfluorene) (PFO) obtained from cyclic voltammetry measurements. It is important to note that these values are for the polymer and not the monomer.

| Parameter | Value | Reference Electrode |

| Oxidation Onset Potential (Eox, onset) | ~0.8 - 1.0 V | Ag/AgCl or Fc/Fc+ |

| Reduction Onset Potential (Ered, onset) | ~-2.1 - -2.4 V | Ag/AgCl or Fc/Fc+ |

| HOMO Energy Level (EHOMO) | ~-5.6 to -5.8 eV | - |

| LUMO Energy Level (ELUMO) | ~-2.1 to -2.4 eV | - |

| Electrochemical Band Gap (Eg) | ~3.2 to 3.7 eV | - |

Note: The exact values can vary depending on the experimental conditions such as the solvent, electrolyte, scan rate, and reference electrode used.

Experimental Protocols

A detailed methodology for performing cyclic voltammetry on a thin film of poly(9,9-dioctylfluorene) is provided below. This protocol can be adapted for the characterization of other fluorene-based polymers.

Materials and Equipment

-

Working Electrode: Indium Tin Oxide (ITO) coated glass slide or a glassy carbon electrode.

-

Counter Electrode: Platinum wire or foil.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc+) internal standard.

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAClO4) in anhydrous acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM).

-

Analyte: A thin film of poly(9,9-dioctylfluorene) drop-casted or spin-coated onto the working electrode.

-

Potentiostat: A standard electrochemical workstation.

-

Inert Atmosphere: Nitrogen or Argon gas for deoxygenation.

Experimental Procedure

-

Preparation of the Working Electrode:

-

Clean the ITO or glassy carbon electrode thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Dry the electrode under a stream of nitrogen.

-

Prepare a dilute solution of PFO in a suitable solvent (e.g., toluene, chloroform).

-

Deposit a thin film of the PFO solution onto the active area of the working electrode using spin-coating or drop-casting.

-

Dry the film in a vacuum oven to remove any residual solvent.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode electrochemical cell with the PFO-coated working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.

-

Fill the cell with the electrolyte solution.

-

-

Deoxygenation:

-

Purge the electrolyte solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan from an initial potential where no redox processes occur (e.g., 0 V) towards the oxidation potential of the polymer, and then reverse the scan towards the reduction potential, finally returning to the initial potential. A typical range would be from -2.5 V to 1.5 V.

-

Set the scan rate, typically between 20 mV/s and 100 mV/s.

-

Record the cyclic voltammogram. It is advisable to run several cycles to ensure the stability of the film and the reproducibility of the measurement.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) and the onset reduction potential (Ered, onset) from the obtained voltammogram. These are the potentials where the current begins to deviate from the baseline.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = - (Eox, onset + 4.8) (if referenced against Fc/Fc+, which has an absolute energy level of -4.8 eV relative to a vacuum)

-

ELUMO (eV) = - (Ered, onset + 4.8) (if referenced against Fc/Fc+)

-

-

The electrochemical band gap (Eg) can be calculated as the difference between the LUMO and HOMO energy levels: Eg = ELUMO - EHOMO.

-

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for Electrochemical Characterization.

Relationship between Monomer and Polymer

Caption: Synthesis of PFO from its Monomer.

Thermal Stability and Degradation of 9,9-Dioctyl-2,7-dibromofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9,9-Dioctyl-2,7-dibromofluorene, a key building block in the synthesis of advanced organic electronic materials. Understanding the thermal properties of this monomer is critical for optimizing polymerization processes, ensuring material purity, and enhancing the long-term performance and stability of resulting devices.

Quantitative Thermal and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 548.44 g/mol | [1] |

| Melting Point (mp) | 59-63 °C (lit.) | [1] |

| Empirical Formula | C₂₉H₄₀Br₂ | [1] |

Experimental Protocols for Thermal Analysis

To assess the thermal stability and phase behavior of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. The following protocols are representative methodologies for the analysis of small molecule organic semiconductor precursors.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and evaluate the thermal stability of the compound by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The decomposition temperature (Td) is typically determined as the temperature at which 5% mass loss occurs.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at a temperature below the expected melting point (e.g., 25 °C). Ramp the temperature to a point above the melting point (e.g., 100 °C) at a heating rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 100 °C to a low temperature (e.g., -50 °C) at a controlled cooling rate of 10 °C/min.

-

Second Heating Scan: Heat the sample from -50 °C to 200 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

The melting point (Tm) is determined from the peak maximum of the endothermic melting transition.

-

The glass transition temperature (Tg) is identified as a step-change in the baseline of the heat flow curve.

-

Visualizing Experimental and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of this compound and a plausible thermal degradation pathway based on known degradation mechanisms of fluorene (B118485) derivatives.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling using 9,9-Dioctyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2][3] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups and the stability of the organotin reagents to air and moisture.[4][5] In the field of materials science and drug development, the Stille coupling is instrumental in the synthesis of complex molecules, including conjugated polymers for organic electronics and pharmacologically active compounds.[3]

9,9-Dioctyl-2,7-dibromofluorene is a key monomer in the synthesis of polyfluorene-based conjugated polymers.[6] These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their excellent charge transport properties, high photoluminescence quantum efficiencies, and chemical stability.[7] This document provides a detailed protocol for the Stille coupling polymerization of this compound with an organotin comonomer, 2,5-bis(tributylstannyl)thiophene (B173521), to synthesize the alternating copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-thiophene] (PFT).

Reaction Principle

The catalytic cycle of the Stille coupling reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium(0) catalyst first undergoes oxidative addition with the organic halide (this compound). The subsequent transmetalation step involves the transfer of the organic group from the organostannane to the palladium center. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol: Synthesis of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-thiophene] (PFT)

This protocol details the synthesis of a polyfluorene-thiophene copolymer via Stille polymerization.

Materials:

-

This compound (Monomer A)

-

2,5-Bis(tributylstannyl)thiophene (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Anhydrous and degassed toluene (B28343) (Solvent)

-

Methanol (B129727) (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and then cooled to room temperature under a positive pressure of argon.

-

Addition of Reagents:

-

To the flask, add this compound (e.g., 548 mg, 1.0 mmol, 1.0 eq).

-

Add 2,5-bis(tributylstannyl)thiophene (e.g., 662 mg, 1.0 mmol, 1.0 eq).

-

Add the palladium catalyst, Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol%).

-

Add the ligand, P(o-tol)₃ (e.g., 24.4 mg, 0.08 mmol, 8 mol%).

-

-

Addition of Solvent: Add anhydrous and degassed toluene (e.g., 20 mL) to the flask via syringe.

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

Reaction: The mixture is heated to reflux (approximately 110 °C) under a constant positive pressure of argon and stirred vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The viscous solution is diluted with additional toluene (e.g., 20 mL) and then slowly poured into a beaker containing vigorously stirring methanol (e.g., 400 mL) to precipitate the polymer.

-

The precipitated polymer is collected by filtration.

-

To remove catalyst residues and low molecular weight oligomers, the polymer is further purified by Soxhlet extraction, sequentially with methanol, acetone, and hexane.

-

The purified polymer is then extracted with chloroform (B151607) or toluene.

-

The final polymer is obtained by precipitating the chloroform/toluene solution in methanol and drying under vacuum at 40-50 °C overnight.

-

Data Presentation

The following tables summarize typical quantitative data for polyfluorene-based copolymers synthesized via cross-coupling reactions. The data provided is representative and may vary depending on the specific reaction conditions and purification methods.

Table 1: Reagent Quantities for PFT Synthesis

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |

| This compound | 1.0 | 548 mg | Monomer A |

| 2,5-Bis(tributylstannyl)thiophene | 1.0 | 662 mg | Monomer B |

| Pd₂(dba)₃ | 0.01 | 9.2 mg | Catalyst |

| P(o-tol)₃ | 0.08 | 24.4 mg | Ligand |

| Toluene | - | 20 mL | Anhydrous and degassed |

Table 2: Typical Molecular Weight and Yield Data for Polyfluorene Copolymers

| Polymer | Yield (%) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| PFT (representative) | 70-90 | 10,000 - 30,000 | 20,000 - 60,000 | 1.5 - 2.5 |

Mₙ (number-average molecular weight), Mₙ (weight-average molecular weight), and PDI (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

Table 3: Spectroscopic Data for a Representative Polyfluorene-Thiophene Copolymer

| Technique | Wavelength/Chemical Shift | Observation |

| UV-Vis Absorption (in CHCl₃) | ~400 nm | π-π* transition of the conjugated backbone |

| Photoluminescence (in CHCl₃) | ~500 nm | Green-yellow emission |

| ¹H NMR (in CDCl₃) | 7.5-8.0 ppm | Aromatic protons of the fluorene (B118485) and thiophene (B33073) units |

| 0.8-2.2 ppm | Aliphatic protons of the octyl side chains |

Mandatory Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

- 1. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille Coupling [organic-chemistry.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ossila.com [ossila.com]

- 7. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

Application Notes and Protocols for the Synthesis of Poly(9,9-dioctylfluorene) (PFO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(9,9-dioctylfluorene) (PFO) is a prominent member of the polyfluorene family, a class of conjugated polymers widely utilized in organic electronics. Its attractive properties, including high charge carrier mobility, efficient blue photoluminescence, and good processability, make it a material of interest for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] This document provides detailed protocols for the synthesis of PFO from 9,9-dioctyl-2,7-dibromofluorene via two common cross-coupling methods: Suzuki coupling and Yamamoto coupling.

Chemical Structures

Monomer: this compound

Polymer: Poly(9,9-dioctylfluorene) (PFO)

-

CAS Number: 123864-00-6[2]

Synthesis Protocols

Two primary palladium-catalyzed or nickel-catalyzed cross-coupling reactions are detailed below for the synthesis of PFO.

Suzuki Coupling Polymerization

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds and is widely used for synthesizing conjugated polymers.[3] This process involves the reaction of an organohalide with an organoboron compound. In this specific synthesis, this compound is reacted with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.[1][4]

Reaction Scheme:

Caption: Suzuki coupling reaction for PFO synthesis.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, add this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester in equimolar amounts.

-

Solvent and Degassing: Add anhydrous toluene to the flask. Degas the mixture by bubbling with argon or nitrogen for at least 30 minutes to create an inert atmosphere.

-

Catalyst and Base Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (B1210297) (Pd(OAc)₂) and tri(o-tolyl)phosphine ((o-tolyl)₃P). Add the catalyst mixture and an aqueous solution of tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH) as the base to the reaction flask under an inert atmosphere.[1]

-

Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like gel permeation chromatography (GPC).

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727) or acetone.

-

Filter the precipitated polymer and wash it with the non-solvent to remove residual monomers and catalyst.

-

Further purification can be achieved by redissolving the polymer in a good solvent (e.g., THF, chloroform) and reprecipitating it.

-

Dry the final polymer under vacuum.

-

Data Presentation: Suzuki Coupling Parameters

| Parameter | Value/Description |

| Monomers | This compound, 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester[1][5] |

| Catalyst System | Palladium(II) acetate (Pd(OAc)₂) / Tri(o-tolyl)phosphine ((o-tolyl)₃P)[1] |

| Base | Tetraethylammonium hydroxide (Et₄NOH)[1] |

| Solvent | Toluene[1] |

| Reaction Temperature | Typically 90-100 °C |

| Reaction Time | 24-48 hours |

| Purification Method | Precipitation in methanol or acetone, followed by washing and drying. |

| Typical Molecular Weight (Mn) | 11,000 - 18,000 g/mol [6][7] |

| Polydispersity Index (PDI) | 1.5 - 2.7[6][7] |

Yamamoto Coupling Polymerization

Yamamoto coupling is another effective method for synthesizing conjugated polymers, which involves the dehalogenative polycondensation of dihaloaromatic compounds using a nickel catalyst. This method is particularly useful for creating symmetrical polymers.

Reaction Scheme:

Caption: Yamamoto coupling reaction for PFO synthesis.

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) and 2,2'-bipyridine to a flask containing anhydrous N,N-dimethylformamide (DMF) and toluene. Stir the mixture until a deep violet color indicates the formation of the active catalyst complex.

-

Monomer Addition: Dissolve this compound in anhydrous toluene and add it to the catalyst solution.

-

Polymerization: Heat the reaction mixture to approximately 80 °C and stir for 24-72 hours under an inert atmosphere.

-

Reaction Quenching and Purification:

-

Cool the reaction to room temperature and pour it into a mixture of methanol, hydrochloric acid, and water to quench the reaction and precipitate the polymer.

-

Filter the polymer and wash it sequentially with water, methanol, and acetone.

-

To remove catalyst residues, stir the polymer in a hot solution of ethylenediaminetetraacetic acid (EDTA) in water, followed by filtration and washing with water and methanol.

-

Dry the purified polymer under vacuum.

-

Data Presentation: Yamamoto Coupling Parameters

| Parameter | Value/Description |

| Monomer | This compound[8] |

| Catalyst | Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) |

| Ligand | 2,2'-Bipyridine |

| Solvent | N,N-Dimethylformamide (DMF) / Toluene |

| Reaction Temperature | Approximately 80 °C |

| Reaction Time | 24-72 hours |

| Purification Method | Precipitation in acidic methanol, followed by washing and treatment with an EDTA solution. |

| Typical Molecular Weight (Mn) | Can vary, often resulting in high molecular weight polymers. |

| Polydispersity Index (PDI) | Typically broader than Suzuki coupling. |

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of PFO.

Caption: General workflow for PFO synthesis and characterization.

Conclusion

Both Suzuki and Yamamoto coupling reactions are effective methods for synthesizing poly(9,9-dioctylfluorene). The choice of method may depend on the desired molecular weight, polydispersity, and the availability of starting materials. Proper purification is crucial to obtain high-performance materials for electronic applications. The protocols and data provided in this document serve as a comprehensive guide for researchers in the field.

References

- 1. ossila.com [ossila.com]

- 2. Poly(9,9-dioctylfluorene) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. Spectroscopic properties of poly(9,9‐dioctylfluorene) thin films possessing varied fractions of β‐phase chain segments: enhanced photoluminescence efficiency via conformation structuring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

Application Notes and Protocols for 9,9-Dioctyl-2,7-dibromofluorene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dioctyl-2,7-dibromofluorene is a key building block in the synthesis of high-performance conjugated polymers for organic light-emitting diodes (OLEDs). Its fluorene (B118485) core provides a rigid, planar structure conducive to efficient charge transport and light emission. The long octyl chains at the 9-position enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing used in the fabrication of large-area and flexible electronic devices.[1] This monomer is primarily used in palladium-catalyzed polymerization reactions, such as Suzuki and Stille couplings, to create a wide variety of polyfluorenes and their copolymers with tailored optoelectronic properties.[2] These polymers are known for their strong blue electroluminescence, high charge-carrier mobility, and good processability, making them attractive for display and solid-state lighting applications.[2][3]

Data Presentation: Performance of Polyfluorene Derivatives in OLEDs

The following table summarizes the performance of various OLEDs incorporating polymers synthesized from this compound.

| Polymer/Copolymer | Device Structure | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color | Reference |

| Poly(9,9-dioctylfluorene) (PFO) | ITO/PEDOT:PSS/PFO/LiF/Al | >3000 | - | Deep Blue | [4] |

| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | ITO/PEDOT-PSS/p-TPD/PVK/light emitting layer/PF-PO/LiF/Al | 9230 | 3.33 | Greenish-Blue | [5] |

| Polymer 9 (containing 2,7-di(4-biphenyl)fluorine chromophores) | ITO/Polymer 9/Alq3/LiF/Al | >200 | ~1.7 | - | [6] |

| Small Molecule OLED (DPVBi) | ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al | 30 | - | Blue | [7] |

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki Coupling

This protocol describes a typical Suzuki coupling polymerization to synthesize poly(9,9-dioctylfluorene), a common blue-emitting polymer.

Materials:

-

This compound

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Toluene (B28343) (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

In a glovebox under an argon atmosphere, add equimolar amounts of this compound and 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester to a Schlenk flask equipped with a magnetic stir bar.[2]

-

Add the catalyst system, typically consisting of palladium(II) acetate and tri(o-tolyl)phosphine, to the flask.[2]

-

Add anhydrous toluene to dissolve the monomers and catalyst.

-

Add a base, such as an aqueous solution of tetraethylammonium hydroxide, to the reaction mixture.[2]

-